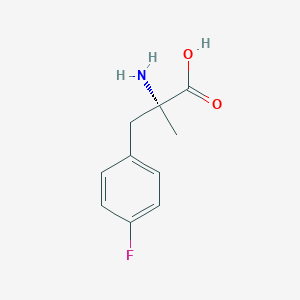

(R)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid

Description

Propriétés

IUPAC Name |

(2R)-2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRMBENCQBOTHY-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)F)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC=C(C=C1)F)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562117 | |

| Record name | 4-Fluoro-alpha-methyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422568-68-1 | |

| Record name | 4-Fluoro-alpha-methyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

steric and electronic effects of alpha-methyl fluorophenylalanine derivatives

A. ### An In-Depth Technical Guide to the Steric and Electronic Effects of α-Methyl Fluorophenylalanine Derivatives

Abstract

The strategic incorporation of structural modifications into amino acid scaffolds is a cornerstone of modern medicinal chemistry and drug design. Among these, the simultaneous introduction of an α-methyl group and a fluorine atom onto the phenylalanine framework creates a class of building blocks with profound and synergistic effects on peptide and small molecule properties. This guide provides a comprehensive technical overview of the steric and electronic effects imparted by α-methyl fluorophenylalanine derivatives. We will dissect the fundamental principles governing their behavior, detail methodologies for their synthesis and characterization, explore their conformational landscape, and highlight their application in creating more stable, potent, and selective therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful modifications to overcome challenges in modern drug discovery.

Introduction: The Rationale for Dual Modification

For decades, chemists have sought to enhance the therapeutic properties of peptides and small molecules by addressing inherent liabilities such as poor metabolic stability, conformational flexibility leading to off-target effects, and suboptimal binding affinities. Fluorinated amino acids have emerged as a powerful tool in this endeavor. The introduction of fluorine, a small but highly electronegative atom, can dramatically alter a molecule's physicochemical properties, including its acidity, basicity, lipophilicity, and conformational preferences, without significantly increasing its size.[1] Concurrently, α,α-disubstituted amino acids, particularly those with an α-methyl group, are well-established for their ability to confer proteolytic resistance and constrain peptide backbones into well-defined secondary structures.[2]

The combination of these two approaches in α-methyl fluorophenylalanine derivatives offers a unique and powerful strategy. It allows for the simultaneous modulation of electronic properties via the fluorine substituent and conformational rigidity via the α-methyl group. This dual-control mechanism enables a level of fine-tuning that is often unachievable with a single modification, providing a sophisticated tool for enhancing drug-like properties.[3][4] This guide will explore the causality behind these effects and provide practical insights for their application.

Fundamental Principles: Dissecting the Steric and Electronic Contributions

To effectively utilize α-methyl fluorophenylalanine derivatives, it is crucial to understand the distinct and synergistic effects of each modification.

Electronic Effects of the Fluorine Substituent

The profound influence of fluorine stems from its unique atomic properties:

-

Inductive Effect: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I) through the sigma bond network. This lowers the pKa of the carboxylic acid and the amine, and significantly alters the electron distribution of the phenyl ring, modulating its ability to participate in crucial non-covalent interactions like π-stacking and cation-π interactions.[1]

-

Conformational Control via the Gauche Effect: A key stereoelectronic principle is the "gauche effect," where vicinal fluorine and electronegative groups or electropositive centers preferentially adopt a gauche (~60° dihedral angle) rather than an anti conformation.[5][6] This is driven by stabilizing hyperconjugative interactions (e.g., donation from a C-H σ orbital into a C-F σ* anti-bonding orbital) and favorable electrostatic interactions.[6][7][8] This effect can powerfully influence the side-chain rotamer preference of the fluorophenylalanine residue, thereby dictating its presentation to a binding partner.

Steric Effects of the α-Methyl Group

The replacement of the α-hydrogen with a methyl group introduces significant steric constraints:

-

Backbone Rigidity: The α-methyl group restricts the allowable values of the peptide backbone dihedral angles (φ and ψ), effectively locking the residue into a limited conformational space, often favoring helical or turn-like structures.[2] This pre-organization can reduce the entropic penalty of binding to a biological target, potentially increasing affinity.

-

Proteolytic Shielding: The steric bulk of the α-methyl group physically hinders the approach of proteases, significantly increasing the metabolic stability of peptides at the modified position. This is a critical advantage for peptide therapeutics, which are often limited by rapid degradation in vivo.[2][9][10]

The interplay of these effects is visualized in Figure 1.

Synthesis and Characterization

The practical application of these derivatives begins with robust chemical synthesis and rigorous analytical characterization.

Synthetic Strategies

The synthesis of α-methyl fluorophenylalanine typically involves multi-step sequences. A common and reliable approach is the alkylation of a chiral glycine enolate equivalent, followed by introduction of the fluorinated benzyl group. This ensures control over the α-carbon stereochemistry.

This protocol is a representative example adapted from established methodologies for α-alkylation of amino acids. The causality behind this choice is the high stereocontrol afforded by chiral auxiliaries.

-

Preparation of Chiral Glycinate Imine:

-

To a solution of (S)-2-hydroxy-pinanone (1.0 eq) and glycine tert-butyl ester (1.1 eq) in anhydrous toluene, add p-toluenesulfonic acid (0.05 eq).

-

Heat the mixture to reflux with a Dean-Stark trap to remove water. The reaction is monitored by TLC until the starting materials are consumed.

-

Cool the reaction, wash with saturated NaHCO₃ solution, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the chiral Schiff base. Self-Validation: The formation of the imine is critical for the subsequent stereoselective alkylation.

-

-

α-Methylation:

-

Dissolve the Schiff base (1.0 eq) in anhydrous THF and cool to -78 °C under an argon atmosphere.

-

Add lithium diisopropylamide (LDA) (1.05 eq) dropwise and stir for 30 minutes to ensure complete deprotonation, forming the enolate.

-

Add methyl iodide (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. Causality: The bulky chiral auxiliary directs the incoming methyl group to the opposite face, establishing the (S)-configuration at the α-carbon.

-

-

α-Alkylation with 4-Fluorobenzyl Bromide:

-

Re-subject the methylated intermediate to the conditions in step 2 (dissolution in THF, cooling to -78 °C, addition of LDA).

-

After enolate formation, add 4-fluorobenzyl bromide (1.2 eq) and stir at -78 °C for 4-6 hours.

-

Work up the reaction as described in step 2. The product is the fully alkylated, protected amino acid.

-

-

Deprotection:

-

Hydrolyze the Schiff base and the tert-butyl ester by stirring the product in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) at room temperature for 2-4 hours.

-

Remove the solvent under reduced pressure. The crude product is purified by ion-exchange chromatography or recrystallization to yield the final (S)-α-methyl-4-fluorophenylalanine.

-

Analytical Characterization

Rigorous characterization is essential to confirm structure, purity, and stereochemistry.

-

NMR Spectroscopy: ¹H and ¹³C NMR are standard for structural verification. Critically, ¹⁹F NMR serves as an exquisitely sensitive probe of the local electronic environment.[11] The ¹⁹F chemical shift is highly responsive to changes in solvent, pH, and binding events, making it an invaluable tool for studying protein-ligand interactions and conformational changes.[12][13]

-

Mass Spectrometry (MS): High-resolution MS is used to confirm the exact mass and elemental composition.

-

Chiral HPLC: Used to determine the enantiomeric purity of the final product, which is critical for biological applications.[14]

Physicochemical Properties

| Property | Phenylalanine | 4-F-Phe[15] | α-Me-Phe[16] | α-Me-4-F-Phe (Predicted) | Causality of Change |

| Molecular Weight | 165.19 g/mol | 183.18 g/mol | 179.22 g/mol | 197.21 g/mol [17] | Additive mass of F and CH₃ groups. |

| pKa (Carboxyl) | ~2.2 | 2.20 | ~3.8 | ~3.8 | Fluorine's -I effect lowers pKa. The α-methyl group's +I effect raises it. The methyl effect often dominates for the carboxyl pKa. |

| logP (Octanol/Water) | -1.38 | -1.89 (DL)[18] | -1.1 (Predicted) | ~ -0.9 (Predicted) | Fluorine increases hydrophobicity of the ring, but the α-methyl group has a more significant impact, increasing overall lipophilicity. |

Table 1. Comparison of Physicochemical Properties. Predicted values are based on computational models and serve as estimates.

Conformational Analysis and Applications

The true power of α-methyl fluorophenylalanine derivatives lies in their ability to dictate molecular conformation and, consequently, biological function.

Impact on Peptide and Small Molecule Conformation

As previously discussed, the α-methyl group sterically restricts the peptide backbone to helical or extended regions of the Ramachandran plot. This pre-organization is a key strategy in peptidomimetic design. The fluorine atom adds another layer of control. For instance, in a peptide, a gauche preference between the Cα-F bond (if fluorinated there) or a favorable electrostatic interaction between a ring fluorine and a backbone amide can further stabilize specific turn structures or side-chain orientations. This precise positioning can be the difference between a potent agonist and a weak antagonist.[19]

Applications in Drug Discovery

The unique properties of these derivatives make them highly valuable tools for addressing common drug development challenges.

-

Enhanced Metabolic Stability: The combination of α-methylation and the strong C-F bond effectively blocks common sites of metabolic attack by cytochrome P450 enzymes, leading to longer in vivo half-lives.[9][14]

-

Improved Binding Affinity and Selectivity: By locking a molecule into its bioactive conformation, the entropic cost of binding is reduced. Furthermore, the altered electronic nature of the fluorinated phenyl ring can be exploited to create more specific and potent interactions within a target's binding pocket, such as forming halogen bonds or optimizing dipole interactions.[3][4]

-

Probing Biological Systems: The incorporation of α-methyl fluorophenylalanine into a peptide or protein allows researchers to use ¹⁹F NMR as a non-invasive probe.[11] Since fluorine is absent in native biological systems, the ¹⁹F signal is background-free, providing a clear window into ligand binding, protein folding, and conformational dynamics in real-time.[12][20]

Conclusion and Future Outlook

α-Methyl fluorophenylalanine derivatives represent a sophisticated class of building blocks that provide medicinal chemists with dual control over steric and electronic parameters. By leveraging the conformational constraints of the α-methyl group and the potent electronic influence of fluorine, it is possible to design molecules with enhanced metabolic stability, precisely controlled conformations, and optimized binding interactions. These attributes are critical for the development of next-generation therapeutics, from highly stable peptide drugs to selective small-molecule inhibitors. The continued exploration of these derivatives, particularly in combination with advanced computational modeling and novel synthetic methods, will undoubtedly unlock new solutions to long-standing challenges in drug discovery and chemical biology.

References

-

Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 918–960. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4654, p-Fluorophenylalanine. Retrieved January 23, 2026, from [Link]

-

Li, Z., et al. (2024). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Group. Organic Letters. [Link]

-

Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 918-960. [Link]

-

Mitchell, I. S., et al. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie International Edition, 60(27), 14319-14323. [Link]

-

Maxwell, B. D., et al. (2018). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. The Journal of Physical Chemistry A, 122(19), 4645-4656. [Link]

-

Kuhn, S., et al. (2005). Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. ChemBioChem, 6(12), 2213-2216. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14605998, 2-Fluoro-alpha-methyl-L-phenylalanine. Retrieved January 23, 2026, from [Link]

-

Wikipedia contributors. (2023, December 29). Gauche effect. In Wikipedia, The Free Encyclopedia. [Link]

-

Exarchos, K. P., et al. (2009). Conformational isomers of a Phenylalanine-Proline (Phe-Pro) peptide bond. ResearchGate. [Link]

-

Jacobs, M., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers, 14(19), 4028. [Link]

-

Carcenac, Y., et al. (2016). The Fluorine Gauche Effect: A Brief History. Helvetica Chimica Acta, 99(11), 831-849. [Link]

-

Taub, F., & Johnson, T. C. (1975). Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. Biochemical Journal, 151(1), 173-180. [Link]

-

Naka, K., et al. (2022). Establishment of a radiosynthesis method of 4-[18F]fluorophenylalanine using pinacol borane ester. Journal of Nuclear Medicine, 63(supplement 2), 2200. [Link]

-

Bora, P., et al. (2021). The Gauche Effect in XCH2CH2X Revisited. ChemistryOpen, 10(7), 641-649. [Link]

-

Lachenmann, M. J., et al. (2020). High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. Chemical Science, 11(23), 5961-5967. [Link]

-

University of Connecticut. (n.d.). Fluorine labeling of proteins for NMR studies. Retrieved January 23, 2026, from [Link]

-

Wikipedia contributors. (2024, January 18). Amino acid. In Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2023, March 2). α-Methylphenylalanine. In Wikipedia, The Free Encyclopedia. [Link]

-

Witheiler, V. M., et al. (2020). 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR. ResearchGate. [Link]

-

Chen, Y., et al. (2024). Examining the silicon-fluorine gauche effect in 3-fluoro silacyclohexanes. ChemRxiv. [Link]

-

Kitchin, D. B., et al. (2004). Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. Journal of the American Chemical Society, 126(14), 4268-4269. [Link]

-

Danielson, M. A., & Falke, J. J. (1996). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Annual Review of Biophysics and Biomolecular Structure, 25, 163-195. [Link]

-

Falke, J. J., & Koshland, D. E. Jr. (1985). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. FEBS Letters, 185(2), 316-320. [Link]

Sources

- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 2. α-Methyl Amino Acids - Enamine [enamine.net]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Gauche effect - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. The Gauche Effect in XCH2CH2X Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 12. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. L-4-Fluorophenylalanine | 1132-68-9 [chemicalbook.com]

- 16. FMOC-ALPHA-METHYL-L-PHE | 135944-05-7 [chemicalbook.com]

- 17. 2-Fluoro-alpha-methyl-L-phenylalanine | C10H12FNO2 | CID 14605998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogs and Derivatives of (R)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid

Introduction: The Strategic Value of a Fluorinated, sterically hindered Amino Acid

In the landscape of modern drug discovery, the design of novel molecular entities with enhanced potency, selectivity, and optimized pharmacokinetic profiles is paramount. Non-proteinogenic amino acids represent a cornerstone of this endeavor, offering a scaffold that can profoundly influence the biological activity and metabolic stability of parent compounds. Among these, (R)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid stands out as a molecule of significant interest. It combines three critical structural features: a fluorinated aromatic ring, a chiral center, and an α-methyl group, each conferring distinct and advantageous properties.

The incorporation of a fluorine atom into a phenyl ring is a well-established strategy in medicinal chemistry to modulate electronic properties, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions. The α-methyl group introduces steric hindrance, which can lock the molecule into a specific conformation conducive to target binding and, crucially, can protect against enzymatic degradation, thereby increasing bioavailability and in vivo half-life.[1]

This guide provides an in-depth exploration of the structural analogs and derivatives of this compound. We will dissect the synthetic rationale, explore the structure-activity relationships (SAR), and present detailed experimental protocols for the synthesis and evaluation of these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the creation of next-generation therapeutics.

The Core Scaffold: Physicochemical and Biological Profile

This compound is a chiral, α,α-disubstituted amino acid. Its structure is analogous to phenylalanine, but with key modifications that alter its properties significantly.

| Property | Value / Description |

| IUPAC Name | (2R)-2-amino-3-(4-fluorophenyl)-2-methylpropanoic acid |

| Molecular Formula | C₁₀H₁₂FNO₂ |

| Molecular Weight | 197.21 g/mol |

| Key Features | - (R)-Stereocenter: Defines a specific 3D orientation for biological interactions. - α-Methyl Group: Induces conformational constraint and provides steric shielding. - 4-Fluorophenyl Group: Enhances metabolic stability and modulates binding interactions. |

| Potential Biological Roles | Derivatives of structurally similar compounds have shown activity as anticancer agents, NMDA receptor modulators, and antimicrobial candidates.[2][3][4][5] |

The strategic placement of the fluorine atom at the para-position of the phenyl ring is critical. This modification generally does not introduce significant steric bulk but can profoundly alter the molecule's pKa and lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Synthetic Strategies: Accessing the Core and its Analogs

The synthesis of α,α-disubstituted amino acids, particularly those with a defined stereocenter, presents unique challenges.[6] Several robust methods have been developed, with the choice of route often depending on the desired scale and the specific substitutions required.

A generalized workflow for synthesizing derivatives of the core scaffold involves the creation of a suitable precursor, followed by asymmetric amination and alkylation steps.

Caption: Generalized synthetic workflow for this compound derivatives.

Protocol 1: Asymmetric Synthesis via Electrophilic Amination

This protocol describes a common method for installing the amino group with stereocontrol, a critical step for ensuring biological efficacy. The use of an electrophilic nitrogen source on a pre-formed chiral enolate is a field-proven technique.

Rationale: The choice of a strong, non-nucleophilic base like LDA is crucial for the quantitative formation of the ester enolate. The subsequent reaction with an electrophilic aminating agent, such as a di-tert-butyl azodicarboxylate, allows for the introduction of a protected nitrogen atom. The stereochemical outcome is dictated by the specific chiral auxiliary or catalyst employed, which shields one face of the planar enolate from attack.

Step-by-Step Methodology:

-

Enolate Formation: To a solution of the starting α-methyl-4-fluorophenylacetate ester in anhydrous THF at -78 °C under an inert atmosphere (N₂ or Ar), add 1.1 equivalents of freshly prepared Lithium Diisopropylamide (LDA) dropwise. Stir the resulting solution for 1 hour at -78 °C to ensure complete enolate formation.

-

Electrophilic Amination: To the cold enolate solution, add a solution of 1.2 equivalents of di-tert-butyl azodicarboxylate (DBAD) in anhydrous THF dropwise. Maintain the temperature at -78 °C throughout the addition.

-

Reaction Quench: After stirring for 2-4 hours, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

-

Extraction: Allow the mixture to warm to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification & Deprotection: Purify the crude product by silica gel chromatography. The resulting protected amino acid can then be deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or aqueous HCl) to yield the desired α-amino acid.[7]

Structural Analogs & Derivatives: A Systematic Exploration

The core scaffold offers multiple vectors for chemical modification. Understanding the impact of these changes is key to designing potent and selective molecules.

Modifications of the Phenyl Ring

The 4-fluorophenyl group is a common starting point for analog synthesis. Altering its substitution pattern can fine-tune electronic properties, lipophilicity, and steric interactions within a target's binding pocket.

-

Positional Isomers of Fluorine: Moving the fluorine to the ortho or meta position can have significant conformational effects and alter interactions with the target protein.

-

Multiple Fluorination: Introducing additional fluorine atoms (e.g., creating a 2,4-difluoro or 3,4,5-trifluoro analog) can further enhance metabolic stability and binding affinity, though often at the cost of increased lipophilicity.[8]

-

Replacement of Fluorine: Bioisosteric replacement of the fluorine atom with other small, electron-withdrawing or -donating groups (e.g., -Cl, -CN, -OCH₃, -CF₃) allows for a systematic probe of the electronic requirements for activity. For instance, analogs of 3-amino-3-phenylpropanoic acid have been synthesized with cyano and methoxy groups to explore these effects.[9][10]

Modifications of the α-Methyl Group

The α-methyl group is a critical determinant of the compound's conformational rigidity and metabolic stability.

-

Homologation: Replacing the methyl with larger alkyl groups (ethyl, propyl) will increase steric bulk and lipophilicity. This can enhance van der Waals interactions in a large hydrophobic pocket but may also lead to steric clashes that reduce affinity.

-

Cyclization: Incorporating the α-substituent into a ring, for example, by creating a cyclopropyl or cyclobutyl derivative, introduces a high degree of conformational constraint. This is a powerful strategy for locking the molecule into a bioactive conformation.

Modifications of the Amino Group

The primary amine is a key site for interaction (e.g., salt bridge formation) and a handle for creating prodrugs or linking to other moieties.

-

N-Alkylation: N-methylation or N-ethylation can increase lipophilicity and prevent the formation of a hydrogen bond, which can be used to probe the importance of the N-H interaction for binding. N-methylation is a known strategy to improve pharmacokinetic properties.[1]

-

N-Acylation: Acylation with various groups (e.g., acetyl, benzoyl) can introduce new interaction points and is a common strategy for creating prodrugs that are cleaved in vivo to release the active primary amine.

-

Conversion to Other Functional Groups: The amine can be transformed into other nitrogen-containing functional groups, such as sulfonamides or ureas, to explore different hydrogen bonding patterns and vectoral orientations.

Caption: Key modification sites on the core scaffold and their strategic rationale.

Structure-Activity Relationship (SAR) Analysis

While specific SAR data for this compound itself is limited in the public domain, we can infer likely trends from related chemical series.

| Modification Site | Structural Change | Predicted Impact on Activity | Rationale |

| Phenyl Ring | Additional fluorination | Potentially increased potency | Enhanced binding via halogen bonding; increased metabolic stability.[11][12] |

| Replace F with larger halogen (Cl, Br) | Variable; potentially decreased | Increased steric bulk may be detrimental unless a suitable pocket exists. | |

| Replace F with H-bond acceptor (e.g., CN) | Highly target-dependent | May introduce a key favorable interaction if a donor is present in the binding site. | |

| α-Position | Replace Methyl with Ethyl | Likely decrease in potency | Increased steric hindrance often leads to a loss of affinity unless the binding pocket is exceptionally large. |

| Remove Methyl group | Significant change in activity profile | Loss of conformational constraint and steric shield; molecule becomes more flexible and susceptible to metabolism. | |

| Amino Group | N-methylation | Potentially maintained or altered activity | Loss of H-bond donor capability but gain in lipophilicity; can improve cell permeability.[13] |

| N-acetylation | Loss of activity (prodrug) | The bulky, neutral acetyl group typically abolishes activity until cleaved in vivo.[14][15] |

Applications in Drug Discovery

The structural motifs present in this scaffold are relevant to several therapeutic areas:

-

Neuroscience: Phenylalanine analogs are well-known modulators of CNS targets. Derivatives of aminopropanoic acids have been developed as agonists for the glycine site of NMDA receptors, which are crucial for learning and memory.[2] The conformational constraint and metabolic stability offered by the core scaffold make it an attractive starting point for developing new CNS-active agents.

-

Oncology: The development of novel anticancer agents often relies on scaffolds that can evade drug resistance mechanisms. Propanoic acid derivatives have been identified as promising scaffolds for developing novel anticancer candidates, targeting enzymes like SIRT2 and EGFR.[3] The 4-fluorophenyl group is a common feature in many approved kinase inhibitors.

-

Infectious Diseases: The search for new antimicrobial agents is a global health priority. Amino acid derivatives have been shown to possess antibacterial and antifungal properties, and the core scaffold could be explored for developing new agents targeting multidrug-resistant pathogens.[4][5]

Conclusion and Future Directions

This compound is a strategically designed building block that offers medicinal chemists a powerful platform for developing novel therapeutics. Its inherent properties—conformational rigidity, metabolic stability, and modulated electronics—make it an ideal starting point for generating libraries of analogs for screening against a wide range of biological targets.

Future research should focus on the systematic synthesis and evaluation of derivatives based on the modification vectors outlined in this guide. A key priority will be to perform detailed in vitro and in vivo studies to establish clear structure-activity and structure-property relationships. By combining rational design with robust synthetic execution, the full potential of this versatile scaffold can be unlocked to address unmet medical needs in neuroscience, oncology, and beyond.

References

-

Hansen, K. B., et al. (2021). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Neuroscience. Available at: [Link]

-

Kavaliauskas, P., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Available at: [Link]

-

van der Velden, N. S., et al. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. ACS Chemical Biology. Available at: [Link]

-

Liguori, A., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

-

Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. Available at: [Link]

-

Bradshaw, T. D., et al. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. British Journal of Cancer. Available at: [Link]

-

Aiyelabola, T. O., et al. (2020). Syntheses of Coordination Compounds of (±)-2-Amino-3-(4-Hydroxyphenyl)Propionic Acid, Mixed Ligand Complexes and Their Biological Activities. Advances in Biological Chemistry. Available at: [Link]

-

Gutiérrez-Sánchez, C., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. Available at: [Link]

-

AAPPTec. (n.d.). Planning a Peptide Synthesis. AAPPTec. Available at: [Link]

-

Hutchinson, I., et al. (2002). Preclinical evaluation of amino acid Prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. Request PDF. Available at: [Link]

-

Žvirblis, M., et al. (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. Request PDF. Available at: [Link]

-

Gîrbea, M. C., et al. (2024). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. MDPI. Available at: [Link]

-

Van Goethem, C., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Communications Chemistry. Available at: [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. Available at: [Link]

-

Davies, S. G., & Ichihara, O. (1996). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. Available at: [Link]

-

LibreTexts Chemistry. (2022). 26.4: Synthesis of Amino Acids. LibreTexts. Available at: [Link]

-

Ishikawa, T., et al. (2004). Synthesis and structure-activity relationships of 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolonecarboxylic acid antibacterials having fluorinated 7-[(3R)-3-(1-aminocyclopropan-1-yl)pyrrolidin-1-yl] substituents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Fülöp, F., et al. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry. Available at: [Link]

- Zentiva, k.s. (2012). Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives. Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity relationships of 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolonecarboxylic acid antibacterials having fluorinated 7-[(3R)-3-(1-aminocyclopropan-1-yl)pyrrolidin-1-yl] substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety, Toxicity, and Metabolic Stability of Fluorinated Propanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the current understanding of the safety, toxicity, and metabolic stability of fluorinated propanoic acid derivatives. As a class of organofluorine compounds, these derivatives are of increasing interest in pharmaceutical and agrochemical research due to the unique physicochemical properties imparted by fluorine.[1][2] However, their structural similarity to persistent organic pollutants like per- and polyfluoroalkyl substances (PFAS) necessitates a thorough evaluation of their toxicological and metabolic profiles. This document is intended to serve as a technical resource for researchers and drug development professionals, offering insights into the assessment of these compounds and highlighting areas requiring further investigation.

Introduction: The Double-Edged Sword of Fluorination

The introduction of fluorine into organic molecules can profoundly alter their biological properties. In drug design, fluorine substitution is often employed to enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability.[1] The high strength of the carbon-fluorine bond makes it resistant to metabolic cleavage, often prolonging the half-life of a drug.[3] However, this same chemical stability is a cause for concern from a safety and environmental perspective, as it can lead to bioaccumulation and persistence.[4]

Fluorinated propanoic acid derivatives, characterized by a three-carbon carboxylic acid backbone with one or more fluorine atoms, represent a class of compounds with significant potential. Yet, their structural resemblance to short-chain PFAS, such as perfluorobutanoic acid (PFBA), raises important questions about their potential for toxicity. This guide will delve into the known toxicological profiles of related compounds, outline the methodologies for assessing the safety and metabolic stability of novel fluorinated propanoic acid derivatives, and provide a framework for a rational approach to their development.

Toxicological Profile: What We Know and What We Need to Find Out

The toxicological assessment of any new chemical entity is paramount. For fluorinated propanoic acid derivatives, this assessment is informed by the extensive research on related PFAS compounds, as well as specific data on some members of this class.

General Toxicity and Hazard Classification

Limited direct toxicological data is available for many specific fluorinated propanoic acid derivatives. However, safety data for some simple derivatives provide a starting point for understanding their potential hazards. For instance, 2-fluoropropanoic acid is classified as harmful if swallowed and causes severe skin burns and eye damage.[5] Similarly, 3-fluoropropanoic acid is reported to be a poison by the intraperitoneal route and can emit toxic fluoride fumes upon decomposition.[6]

These findings underscore the importance of handling these compounds with appropriate safety precautions. The corrosive nature of some derivatives is likely attributable to the acidic functional group, a property that can be modulated by the position and number of fluorine substituents.

Insights from Per- and Polyfluoroalkyl Substances (PFAS)

Much of our understanding of the potential toxicity of fluorinated propanoic acid derivatives is extrapolated from the vast body of research on PFAS, particularly short-chain PFAS. Epidemiological and toxicological studies on compounds like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS) have linked them to a range of adverse health effects, including:

-

Hepatotoxicity: Liver enlargement, inflammation, and disruption of lipid and bile acid metabolism are well-documented effects of PFAS exposure in animal studies.[7]

-

Immunotoxicity: Certain PFAS have been shown to suppress the immune system.

-

Developmental and Reproductive Toxicity: Concerns have been raised about the impact of PFAS on fetal development and reproductive health.

-

Carcinogenicity: PFOA has been classified as a potential carcinogen.[8]

It is crucial to note that the toxicity of perfluorinated carboxylic acids has been shown to increase with the length of the perfluorocarbon chain.[9][10] This suggests that shorter-chain compounds, like fluorinated propanoic acids, may be less toxic than their longer-chain counterparts. However, they are still highly persistent.[11]

In Vitro Toxicity Assessment: A Triage Approach

For novel fluorinated propanoic acid derivatives, a tiered in vitro testing strategy is essential to rapidly assess potential toxicity and guide further development.

Cytotoxicity assays are fundamental for determining the concentration at which a compound causes cell death.[12] These assays are crucial in the early stages of drug discovery to identify compounds with potential toxic effects.[13][14] Common methods include:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

-

LDH Release Assay: This assay quantifies the release of lactate dehydrogenase from damaged cells, a marker of cytotoxicity.

-

Neutral Red Uptake Assay: This method assesses the accumulation of a dye in the lysosomes of viable cells.

Studies on PFOA have demonstrated its ability to induce oxidative stress and apoptosis in non-tumoral mammalian cells in vitro at high doses.[12] Similar assays should be employed to characterize the cytotoxic potential of novel fluorinated propanoic acid derivatives.

Genotoxicity testing is critical to determine if a compound can damage genetic material, potentially leading to mutations and cancer.[6] A standard battery of in vitro genotoxicity tests includes:

-

Ames Test (Bacterial Reverse Mutation Assay): This test uses bacteria to evaluate a compound's potential to cause gene mutations. PFOA has been shown to be non-mutagenic in the Ames test.[12]

-

In Vitro Micronucleus Test: This assay detects chromosomal damage in mammalian cells.

-

In Vitro Chromosomal Aberration Test: This test assesses structural and numerical changes in chromosomes.

While some PFAS have shown evidence of genotoxicity, the mechanisms are not always straightforward and may involve indirect pathways. Therefore, a comprehensive assessment is necessary.

Metabolic Stability: The Persistence of the C-F Bond

The metabolic stability of a compound is a key determinant of its pharmacokinetic profile and potential for bioaccumulation. The inherent strength of the carbon-fluorine bond makes many fluorinated compounds, including short-chain perfluoroalkyl acids, metabolically inert.[3]

Biotransformation (or Lack Thereof)

Animal studies have shown that both short- and long-chain perfluoroalkyl acids are generally resistant to degradation in the body.[3] While precursor compounds (polyfluoroalkyl substances) can be biotransformed into these persistent perfluoroalkyl acids, the terminal acids themselves are not readily metabolized further.[15] This metabolic recalcitrance contributes to their long biological half-lives and potential for accumulation in the body.

In Vitro Metabolic Stability Assays

Evaluating the metabolic stability of new fluorinated propanoic acid derivatives early in the development process is crucial. The primary in vitro model for this is incubation with liver microsomes or hepatocytes.

-

Liver Microsomal Stability Assay: This assay uses subcellular fractions of the liver that contain the key drug-metabolizing enzymes, particularly cytochrome P450s. The disappearance of the parent compound over time is monitored to determine its intrinsic clearance.

-

Hepatocyte Stability Assay: Using intact liver cells provides a more complete picture of metabolism, as it includes both phase I (e.g., oxidation) and phase II (e.g., glucuronidation) metabolic pathways.

For many fluorinated propanoic acids, it is anticipated that they will exhibit high stability in these assays. However, the presence of other functional groups or less fluorinated positions on the molecule could provide sites for metabolic attack.

Experimental Protocols: A Practical Guide

To ensure the scientific integrity and reproducibility of safety and metabolic stability studies, standardized and well-validated protocols are essential.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of a fluorinated propanoic acid derivative on a mammalian cell line (e.g., HepG2, a human liver cancer cell line).

Methodology:

-

Cell Culture: Culture HepG2 cells in appropriate media and conditions until they reach approximately 80% confluency.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound and a vehicle control. Add the diluted compounds to the cells and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol: In Vitro Metabolic Stability (Liver Microsome Assay)

Objective: To determine the rate of metabolism of a fluorinated propanoic acid derivative by liver microsomes.

Methodology:

-

Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes, a buffered solution (e.g., potassium phosphate buffer), and the test compound.

-

Initiation of Reaction: Pre-warm the mixture and initiate the metabolic reaction by adding a cofactor solution, typically NADPH.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

-

Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.

-

LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Visualizing the Concepts

General Toxicity Assessment Workflow

Caption: A tiered approach to toxicity assessment of novel compounds.

Metabolic Stability Evaluation Pathway

Caption: Workflow for determining in vitro metabolic stability.

Data Summary and Interpretation

The following tables provide a framework for summarizing and comparing key safety and metabolic stability data for fluorinated propanoic acid derivatives.

Table 1: Summary of Toxicological Data

| Compound | Cytotoxicity (IC50, µM) | Genotoxicity (Ames Test) | Key Toxicological Findings |

| 2-Fluoropropanoic Acid | Data not available | Data not available | Harmful if swallowed, causes severe skin burns and eye damage.[5] |

| 3-Fluoropropanoic Acid | Data not available | Data not available | Poisonous by intraperitoneal route; emits toxic fumes on decomposition.[6] |

| Perfluorooctanoic Acid (PFOA) (Reference) | Induces oxidative stress and apoptosis in vitro.[12] | Negative.[12] | Hepatotoxic, immunotoxic, potential carcinogen.[7][8] |

| Test Compound X | [Insert experimental data] | [Insert experimental data] | [Describe key observations] |

Table 2: Summary of Metabolic Stability Data

| Compound | In Vitro Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted In Vivo Clearance |

| Short-chain PFAAs (General) | High (Metabolically inert).[3] | Low | Low |

| Test Compound Y | [Insert experimental data] | [Insert experimental data] | [Extrapolate from in vitro data] |

Conclusion and Future Directions

Fluorinated propanoic acid derivatives hold promise in various applications, but their development must be guided by a thorough understanding of their safety, toxicity, and metabolic stability. The current body of knowledge, largely informed by research on related PFAS, suggests that while these shorter-chain compounds may be less toxic than their long-chain counterparts, their metabolic stability and potential for persistence remain significant considerations.

A robust, tiered approach to testing, beginning with in silico and in vitro methods, is essential for the efficient and ethical evaluation of these compounds. As research in this area progresses, it will be crucial to:

-

Generate more specific toxicological data for a wider range of fluorinated propanoic acid derivatives to move beyond reliance on read-across from other PFAS.

-

Investigate the potential for biotransformation of precursor compounds into persistent fluorinated propanoic acids.

-

Develop a deeper understanding of the structure-activity relationships that govern the toxicity and metabolic stability of this class of compounds.

By integrating the principles and methodologies outlined in this guide, researchers and drug development professionals can navigate the complexities of working with fluorinated propanoic acid derivatives and contribute to the development of safer and more effective chemical entities.

References

-

PubChem. 2-Fluoropropionic acid | C3H5FO2 | CID 256876. National Center for Biotechnology Information. [Link]

-

Tichý, L., et al. (2009). Toxicity of perfluorinated carboxylic acids for aquatic organisms. Interdisciplinary Toxicology, 2(2), 115-119. [Link]

-

Florentin, A., et al. (2011). In vitro assessment of the cytotoxic and mutagenic potential of perfluorooctanoic acid. Toxicology Letters, 204(2-3), 105-112. [Link]

-

Voženílková, J., et al. (1998). TOXICOLOGY OF ω-FLUOROCARBOXYLIC ACIDS. Sborník Vysoké Školy Zemědělské v Praze, Řada B, 67, 25-34. [Link]

-

Li, Y., et al. (2022). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 27(23), 8496. [Link]

-

Jin, R., et al. (2023). Hunting Metabolic Biomarkers for Exposure to Per- and Polyfluoroalkyl Substances: A Review. Toxics, 11(8), 661. [Link]

-

Maccaroni, E., et al. (2023). In vitro evaluation of the carcinogenic potential of perfluorinated chemicals. Toxicology in Vitro, 89, 105574. [Link]

-

Danish Environmental Protection Agency. (2015). Short-chain Polyfluoroalkyl Substances (PFAS). [Link]

-

ResearchGate. (2019). Synthesis and Biological Evaluation of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors. [Link]

-

Lähde, A., et al. (2016). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology, 29(1), 104-113. [Link]

-

Wan, Y., et al. (2012). In vitro and in vivo studies of the toxic effects of perfluorononanoic acid on rat hepatocytes and Kupffer cells. Archives of Toxicology, 86(7), 1059-1070. [Link]

-

Filatov, M. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(19), 6524. [Link]

-

PubChem. Propanoic acid, 3-fluoro- | C3H5FO2 | CID 10004. National Center for Biotechnology Information. [Link]

-

Franco, R., et al. (2023). Effects of short-chain per- and polyfluoroalkyl substances (PFAS) on human cytochrome P450 (CYP450) enzymes and human hepatocytes: An in vitro study. Toxicology and Applied Pharmacology, 468, 116512. [Link]

-

Lončar, M., et al. (2021). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. Molecules, 26(11), 3192. [Link]

-

Ghorab, M. M., et al. (2022). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. Molecules, 27(8), 2419. [Link]

-

de Gruchy, S. D., et al. (2022). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. The Journal of Physical Chemistry A, 126(16), 2534-2542. [Link]

-

Janda, J., et al. (2022). Source and fate of ultra-short-chain PFAS in water and biota from an AFFF impacted site. Environmental Science: Processes & Impacts, 24(12), 2246-2256. [Link]

-

Kleszczyński, K., et al. (2007). Evaluation of the acute toxicity of perfluorinated carboxylic acids using eukaryotic cell lines, bacteria and enzymatic assays. Toxicology in Vitro, 21(8), 1517-1524. [Link]

-

Al-Lahham, S. H., et al. (2010). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(11), 1175-1183. [Link]

-

Nielsen, M. K., et al. (2022). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. Organic Letters, 24(4), 957-961. [Link]

-

Thoma, T., et al. (2023). PFAS Biotransformation Pathways: A Species Comparison Study. Toxics, 11(1), 74. [Link]

-

U.S. Environmental Protection Agency. (2022). ORD Human Health Toxicity Value for Perfluoropropanoic Acid. [Link]

-

Wang, Y., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 1013431. [Link]

-

Nakaoka, H., et al. (2013). Toxicokinetics of perfluoroalkyl carboxylic acids with different carbon chain lengths in mice and humans. Journal of Toxicological Sciences, 38(2), 255-265. [Link]

-

Wójcik-Pszczoła, K., et al. (2023). Anticancer Activity of Roburic Acid: In Vitro and In Silico Investigation. International Journal of Molecular Sciences, 24(24), 17218. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]

- 3. www2.mst.dk [www2.mst.dk]

- 4. researchgate.net [researchgate.net]

- 5. 2-Fluoropropionic acid | C3H5FO2 | CID 256876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. Hunting Metabolic Biomarkers for Exposure to Per- and Polyfluoroalkyl Substances: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro evaluation of the carcinogenic potential of perfluorinated chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Toxicokinetics of perfluoroalkyl carboxylic acids with different carbon chain lengths in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of short-chain per- and polyfluoroalkyl substances (PFAS) on human cytochrome P450 (CYP450) enzymes and human hepatocytes: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro assessment of the cytotoxic and mutagenic potential of perfluorooctanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PFAS Biotransformation Pathways: A Species Comparison Study [mdpi.com]

Methodological & Application

Application Note & Protocols: Synthesis of Advanced Peptidomimetics Using (R)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic Acid

Introduction: The Strategic Value of α,α-Disubstituted Fluorinated Amino Acids in Drug Discovery

Peptidomimetics, molecules that replicate the structure and function of natural peptides, are foundational in modern therapeutic development.[1] They offer a strategic path to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1] A key strategy in designing effective peptidomimetics is the incorporation of non-proteinogenic amino acids, which can enforce specific conformations and enhance resistance to enzymatic degradation.[1][2]

This guide focuses on a particularly potent building block: (R)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid . This α,α-disubstituted amino acid (α,α-DAA) brings two critical features to peptide design:

-

Conformational Rigidity: The α-methyl group introduces significant steric hindrance, restricting the peptide backbone's rotational freedom. This pre-organization can lock the peptide into a bioactive conformation, enhancing its binding affinity and selectivity for a biological target.[3]

-

Enhanced Physicochemical Properties: The fluorine atom on the phenyl ring is a bioisostere of a hydrogen atom but possesses high electronegativity.[4] This substitution can profoundly influence a peptide's properties by increasing metabolic stability, modulating lipophilicity for better membrane permeability, and forming favorable interactions (such as with backbone amides or target residues) that can stabilize secondary structures like α-helices.[5][6][7][8]

The combination of these features makes this building block exceptionally valuable for developing next-generation peptide therapeutics with improved pharmacokinetic profiles.[9][10][11]

Profile of the Building Block: this compound

A thorough understanding of the building block is paramount before its application in synthesis.

Physicochemical Properties

-

Structure:

Figure 1. Structure of this compound. -

Molecular Formula: C₁₀H₁₂FNO₂

-

Molecular Weight: 197.21 g/mol

-

Appearance: Typically a white to off-white solid.[12]

-

Key Feature: The quaternary α-carbon makes it a sterically demanding amino acid, which is the primary challenge during peptide synthesis.[13]

Overview of Asymmetric Synthesis

While commercially available, understanding the synthesis of this building block provides valuable context. Asymmetric synthesis is crucial to obtain the desired (R)-enantiomer. Common strategies include the alkylation of chiral glycine enolate equivalents, where a chiral auxiliary directs the stereoselective introduction of the 4-fluorobenzyl group.[14][15] Subsequent methylation at the α-position and deprotection yield the final product. Other advanced methods may involve asymmetric Strecker synthesis or enzymatic approaches.[16][17][18]

Application in Peptidomimetic Synthesis: Core Protocols

The incorporation of this compound into a peptide sequence requires optimized protocols to overcome its significant steric hindrance. Both Solid-Phase Peptide Synthesis (SPPS) and solution-phase methods are viable, with the choice depending on the target peptide's length and complexity.

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

SPPS is the method of choice for synthesizing peptides up to ~50 residues. The core principle involves building the peptide chain step-by-step on a solid resin support.[19]

Critical Step: The Coupling Reaction

Standard coupling conditions are often insufficient for α,α-DAAs. The nucleophilicity of the incoming amino acid's α-amine is reduced, and the carboxyl group of the growing peptide chain is sterically shielded. Therefore, highly efficient coupling reagents and optimized conditions are mandatory.

Recommended Coupling Reagents for Hindered Amino Acids

| Reagent | Class | Key Advantages & Causality |

| HATU | Uronium/Aminium Salt | Forms a highly reactive OAt-active ester. The presence of the HOAt anion is less sterically demanding and more reactive than HOBt, making it highly effective for hindered couplings. |

| HCTU | Uronium/Aminium Salt | Similar to HATU but often more cost-effective. The chlorine substitution enhances reactivity. |

| COMU | Uronium/Aminium Salt | Incorporates Oxyma Pure as the activating agent, which is non-explosive and highly soluble. Its reactivity is comparable to HATU, making it a safer and effective alternative.[20] |

| DIC/Oxyma | Carbodiimide/Additive | A classic, cost-effective method. Oxyma Pure is a superior additive to HOBt, reducing racemization and improving yields for difficult couplings. |

| TFFH | Fluorinating Agent | Generates an amino acid fluoride in situ. Acyl fluorides are small and highly reactive, making them exceptionally well-suited for coupling sterically demanding residues like α,α-DAAs.[20] |

Step-by-Step SPPS Protocol for Incorporating the Building Block

This protocol assumes a 0.1 mmol synthesis scale on Rink Amide resin.

-

Resin Swelling: Swell the resin in Dichloromethane (DCM), followed by Dimethylformamide (DMF) for 30 minutes each.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

-

Self-Validation: Perform a Kaiser test (or other ninhydrin-based test). A positive result (deep blue beads) confirms the presence of a free primary amine.

-

-

Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

-

Coupling the Hindered Amino Acid:

-

Pre-activation: In a separate vessel, dissolve Fmoc-(R)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid (4 eq, 0.4 mmol), HATU (3.9 eq, 0.39 mmol), and Oxyma Pure (4 eq, 0.4 mmol) in DMF.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (8 eq, 0.8 mmol) to the activation mixture and agitate for 2-5 minutes. Causality: The base is essential to deprotonate the carboxylic acid and facilitate the formation of the active ester.

-

Reaction: Add the activated amino acid solution to the resin. Couple for 2-4 hours at room temperature or 30-60 minutes using microwave-assisted SPPS at 75°C.[13][21] Expertise Insight: Double coupling is highly recommended. After the first coupling, wash the resin and repeat this entire step with a fresh solution of activated amino acid.

-

-

Monitoring and Capping:

-

Self-Validation: After the second coupling, perform a Kaiser test. A negative result (yellow/clear beads) indicates a complete reaction.

-

Capping (Optional but Recommended): If the Kaiser test is slightly positive, cap any unreacted amines by treating the resin with a solution of Acetic Anhydride/DIPEA/DMF (10:5:85) for 30 minutes. This prevents the formation of deletion sequences.

-

-

Washing: Wash the resin with DMF (5x) and DCM (3x).

-

Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the sequence.

-

Final Deprotection and Cleavage:

-

Perform a final Fmoc deprotection (Step 2).

-

Wash thoroughly with DMF, then DCM, and finally Methanol. Dry the resin in vacuo.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2-3 hours. Causality: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. The scavengers (TIS, H₂O) trap reactive carbocations released during this process.

-

-

Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, decant the ether, and dry the peptide pellet.

Protocol 2: Solution-Phase Synthesis (Dipeptide Example)

Solution-phase synthesis is advantageous for large-scale production or for fragments that are difficult to synthesize on a solid support. Here, we illustrate the coupling of Fmoc-(R)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid to a C-terminal amino acid methyl ester (e.g., H-Gly-OMe).

Step-by-Step Solution-Phase Protocol

-

Dissolution: Dissolve Fmoc-(R)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Activation: Cool the solution to 0°C in an ice bath. Add DIPEA (2.2 eq) dropwise and stir for 15 minutes.

-

Amine Addition: In a separate flask, dissolve H-Gly-OMe·HCl (1.1 eq) in DMF and add DIPEA (1.2 eq) to neutralize the salt. Add this solution to the activated acid mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up:

-

Dilute the reaction mixture with Ethyl Acetate.

-

Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the resulting dipeptide by flash column chromatography (Silica gel, typically using a Hexane/Ethyl Acetate gradient).

Purification and Characterization

Regardless of the synthetic method, the final peptidomimetic must be purified and its identity confirmed.

-

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method. A C18 column is typically used with a water/acetonitrile gradient, both containing 0.1% TFA.

-

Characterization:

-

Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy can be used to confirm the structure and purity, and to provide insights into the conformation of the final peptidomimetic.

-

Conclusion

This compound is a powerful building block for creating conformationally constrained and metabolically robust peptidomimetics. Its successful incorporation hinges on overcoming the steric hindrance at the α-carbon. By employing high-efficiency coupling reagents like HATU or COMU, extending reaction times, and considering techniques like double coupling or microwave-assisted synthesis, researchers can effectively integrate this valuable component. The protocols and insights provided herein offer a validated framework for leveraging this building block to advance the design of next-generation peptide-based therapeutics.

References

-

Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. (n.d.). Wiley Online Library. Retrieved from [Link]

-

Utility of fluorinated α-amino acids in development of therapeutic peptides. (2021). PubMed. Retrieved from [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). National Center for Biotechnology Information. Retrieved from [Link]

-

Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. (2012). National Center for Biotechnology Information. Retrieved from [Link]

-

Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved from [Link]

-

Utility of fluorinated α-amino acids in development of therapeutic peptides. (2021). Taylor & Francis Online. Retrieved from [Link]

-

Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (2019). MDPI. Retrieved from [Link]

-

N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2017). ResearchGate. Retrieved from [Link]

-

Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. (2021). ETH Zurich Research Collection. Retrieved from [Link]

-

Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (2021). National Center for Biotechnology Information. Retrieved from [Link]

-

DESIGNING PEPTIDOMIMETICS. (n.d.). UPCommons. Retrieved from [Link]

-

Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (2019). Sci-Hub. Retrieved from [Link]

-

Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2001). ResearchGate. Retrieved from [Link]

-

p-Fluorophenylalanine. (n.d.). PubChem. Retrieved from [Link]

-

Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. (2024). National Center for Biotechnology Information. Retrieved from [Link]

-

Fluorinated Protein and Peptide Materials for Biomedical Applications. (2023). MDPI. Retrieved from [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). aapptec. Retrieved from [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). aapptec. Retrieved from [Link]

-

Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. (2021). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthetic Peptides and Peptidomimetics: From Basic Science to Biomedical Applications—Second Edition. (2024). CNR-IRIS. Retrieved from [Link]

-

Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. (2024). The Innovation. Retrieved from [Link]

-

Utilization of fluorinated α-amino acids in small molecule drug design. (2021). ResearchGate. Retrieved from [Link]

-

Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (2018). National Center for Biotechnology Information. Retrieved from [Link]

-

The Ghosh Laboratory: New Asymmetric Synthesis Research. (n.d.). Purdue University. Retrieved from [Link]

-

Peptidomimetics as next – generation therapeutic applications. (2024). Preprints.org. Retrieved from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. upcommons.upc.edu [upcommons.upc.edu]

- 3. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

- 11. mdpi.com [mdpi.com]

- 12. p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 14. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sci-Hub: are you are robot? [sci-hub.jp]

- 16. the-innovation.org [the-innovation.org]

- 17. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]

- 19. peptide.com [peptide.com]

- 20. bachem.com [bachem.com]

- 21. researchgate.net [researchgate.net]

Application Notes & Protocols: The Role of α,α-Disubstituted Amino Acids in IDO1 Inhibitor Design

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint in cancer immunology, creating an immunosuppressive tumor microenvironment by depleting tryptophan and generating immunomodulatory kynurenine metabolites.[1] The inhibition of IDO1 is a promising strategy to restore anti-tumor immunity.[2] α,α-disubstituted amino acids represent a pivotal class of structural motifs in medicinal chemistry, offering unique conformational constraints that can enhance potency and metabolic stability. While (R)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid is a prime example of this structural class, this guide will use the well-characterized α-methyl-tryptophan as a representative scaffold to detail the principles and methodologies for designing and evaluating IDO1 inhibitors. This document provides an in-depth exploration of the underlying science, coupled with detailed protocols for biochemical and cellular assays to empower researchers in the discovery and development of novel IDO1-targeting therapeutics.

Introduction: The Strategic Advantage of α,α-Disubstituted Amino Acids in IDO1 Inhibition

Standard α-amino acids possess a hydrogen atom at the α-carbon, allowing for considerable conformational flexibility. Replacing this hydrogen with an alkyl group, such as the methyl group in α-methyl-tryptophan, introduces significant steric constraints.[3] This substitution locks the torsional angles of the peptide backbone, which can pre-organize the molecule into a conformation that is optimal for binding to an enzyme's active site. This can lead to a significant increase in binding affinity and inhibitory potency. Furthermore, the α,α-disubstituted motif is known to confer resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of potential drug candidates.

α-Methyl-tryptophan, a synthetic analog of the natural IDO1 substrate L-tryptophan, serves as an excellent case study.[4][5] It has been extensively investigated as an IDO1 pathway inhibitor, with its D-isomer, Indoximod, advancing into clinical trials.[2] While Indoximod's mechanism is complex and involves downstream signaling, it highlights the therapeutic potential of this class of compounds.[2]

The IDO1 Pathway: A Key Target in Immuno-Oncology

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1] In the tumor microenvironment, IDO1 expression is often upregulated, leading to two key immunosuppressive effects:

-

Tryptophan Depletion: T cells are highly sensitive to low tryptophan levels and can undergo cell cycle arrest and anergy.[6]

-

Kynurenine Accumulation: The metabolic products of tryptophan breakdown, collectively known as kynurenines, actively suppress effector T cells and promote the differentiation of regulatory T cells (Tregs).[4]

By inhibiting IDO1, the goal is to reverse these effects, thereby restoring T cell function and enhancing the immune system's ability to recognize and eliminate cancer cells.

Figure 2. Workflow for the cell-based IDO1 inhibition assay.

Data Presentation and Interpretation

The potency of novel inhibitors should be compared against a known standard. The following table provides an example of how to present the data obtained from the described assays.

| Compound | Target | Assay Type | Potency (IC50/EC50) | Selectivity vs. TDO |

| α-Methyl-Tryptophan | IDO1 Pathway | Cell-Based (HeLa) | ~70 nM (as mTORC1 activator) [2] | Moderate |

| Epacadostat (Control) | IDO1 | Biochemical | ~72 nM [7] | >1000-fold [2] |

| Epacadostat (Control) | IDO1 | Cell-Based (HeLa) | ~12 nM [2] | >100-fold [2] |

Interpretation:

-

IC50 vs. EC50: A potent compound in the biochemical assay (low IC50) that shows weaker activity in the cell-based assay (higher EC50) may have poor cell permeability or be subject to efflux pumps. Conversely, a compound with moderate biochemical activity but strong cellular activity could have favorable cellular uptake or inhibit the pathway through multiple mechanisms.

-